
Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the code “MFCD31977930” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31977930” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “MFCD31977930” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD31977930” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD31977930” typically use common reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: New compounds with different functional groups.
Applications De Recherche Scientifique
“MFCD31977930” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of “MFCD31977930” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors, triggering a cascade of biochemical events.
Inhibit Enzymes: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways, leading to changes in cellular functions.
Propriétés
Formule moléculaire |
C13H13BrFNO2 |
|---|---|
Poids moléculaire |
314.15 g/mol |
Nom IUPAC |
ethyl 3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13BrFNO2/c1-2-18-12(17)4-3-8-7-16-13-10(8)5-9(14)6-11(13)15/h5-7,16H,2-4H2,1H3 |
Clé InChI |
DRRIBSGKBLEABE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




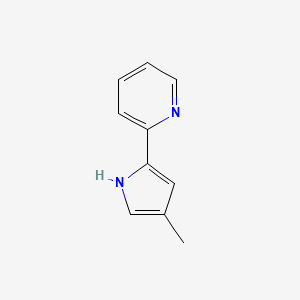


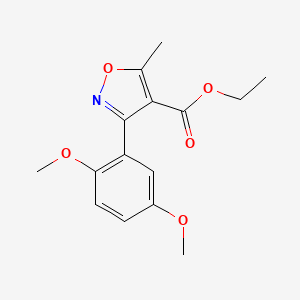
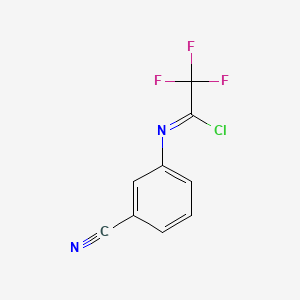
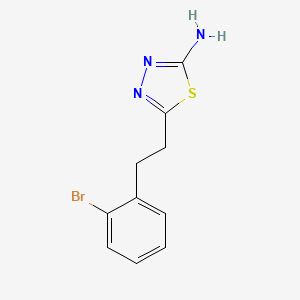


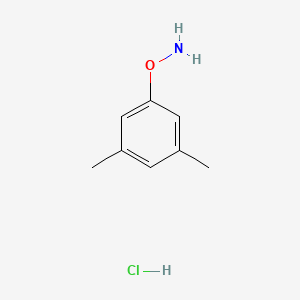
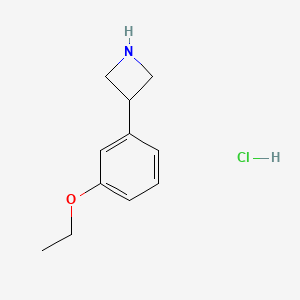
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

